molecular formula C25H24N4O4S B11611317 5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methyl-N-(propan-2-yl)benzenesulfonamide

5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methyl-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B11611317
M. Wt: 476.5 g/mol
InChI Key: AHKCFZQTXFJCDL-UHFFFAOYSA-N
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Description

5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methyl-N-(propan-2-yl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phthalazine core, a benzodioxole moiety, and a benzenesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methyl-N-(propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine core, followed by the introduction of the benzodioxole moiety and the benzenesulfonamide group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methyl-N-(propan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methyl-N-(propan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methyl-N-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide
  • 5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methyl-N-(ethyl)benzenesulfonamide

Uniqueness

The uniqueness of 5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methyl-N-(propan-2-yl)benzenesulfonamide lies in its specific substitution pattern and the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C25H24N4O4S/c1-15(2)29-34(30,31)23-12-17(9-8-16(23)3)24-19-6-4-5-7-20(19)25(28-27-24)26-18-10-11-21-22(13-18)33-14-32-21/h4-13,15,29H,14H2,1-3H3,(H,26,28)

InChI Key

AHKCFZQTXFJCDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)OCO5)S(=O)(=O)NC(C)C

Origin of Product

United States

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